N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide - 886896-56-6

N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Catalog Number: EVT-3001278
CAS Number: 886896-56-6
Molecular Formula: C17H21N3O3
Molecular Weight: 315.373
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the specific synthesis of N-Cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is not detailed in the provided papers, the synthesis of similar pyrido[1,2-a]pyrimidine-3-carboxamides is described. A common approach involves the reaction of ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with the corresponding amine, in this case, cycloheptylamine. [, ] This reaction is typically carried out in a suitable solvent, such as ethanol, under reflux conditions. [, ]

Applications
  • Analgesic Properties: Research suggests that modifications to the benzylamide fragment of pyrido[1,2-a]pyrimidine-3-carboxamides, particularly para-substitutions, can enhance their analgesic properties. [] This finding implies potential applications in pain management research.
  • Antiviral Agents: Pyrido[1,2-a]pyrimidines have been identified as potential building blocks for antiviral drugs. [] While this specific derivative is not discussed, its structure suggests potential for antiviral research.

Ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

    Compound Description: This compound serves as a key intermediate in synthesizing various N-(benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, including the target compound N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide. It is prepared by reacting 2-amino-4-methylpyridine with triethyl methanetricarboxylate. [, ] Research suggests this compound exists predominantly in a zwitterionic form in crystalline state, with the positive charge on the protonated nitrogen atom and the negative charge on the carbon atom at position 3 of the pyridopyrimidine nucleus. []

N-(benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides

    Compound Description: This represents a class of compounds derived from the modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. Specifically, this modification involves the introduction of a methyl group at position 8 of the pyrido[1,2-a]pyrimidine nucleus. [] These compounds were synthesized and evaluated for their analgesic properties. The research concluded that introducing the methyl group at position 8 enhanced the analgesic activity, particularly in para-substituted derivatives. []

N-(4-fluorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

    Compound Description: This specific compound, a para-substituted derivative within the N-(benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, displayed noteworthy analgesic properties. In studies using the "acetic acid writhing" model, it demonstrated superior efficacy compared to established analgesics like Piroxicam and Nabumetone. [] This finding led to its recommendation as a potential novel analgesic candidate for further investigation.

Properties

CAS Number

886896-56-6

Product Name

N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

IUPAC Name

N-cycloheptyl-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

Molecular Formula

C17H21N3O3

Molecular Weight

315.373

InChI

InChI=1S/C17H21N3O3/c1-11-8-9-20-13(10-11)19-16(22)14(17(20)23)15(21)18-12-6-4-2-3-5-7-12/h8-10,12,22H,2-7H2,1H3,(H,18,21)

InChI Key

NQBRCTQEYNMUFA-UHFFFAOYSA-N

SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NC3CCCCCC3)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.